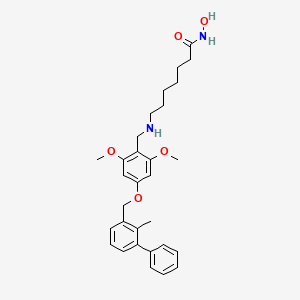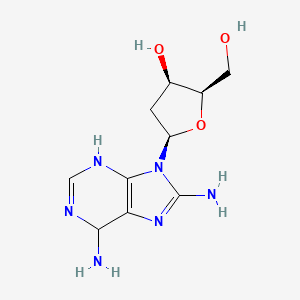
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield.
Automated Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Products with modified hydroxyl groups.
Reduced Derivatives: Compounds with altered purine or sugar structures.
Substituted Derivatives: Nucleoside analogs with various functional groups attached.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Nucleosides: Used as a building block for creating new nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and other reactions.
Biology
DNA and RNA Studies: Used in research involving the synthesis and function of nucleic acids.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication.
Anticancer Treatments: Explored for its ability to interfere with cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the development of diagnostic tools and research reagents.
Mécanisme D'action
The compound exerts its effects by mimicking naturally occurring nucleosides. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another nucleoside analog with a similar structure but different functional groups.
(2R,3R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A chlorinated analog with distinct chemical properties.
Uniqueness
The presence of the 6,8-diamino group in (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol makes it unique. This modification can enhance its binding affinity to enzymes and nucleic acids, potentially increasing its efficacy in therapeutic applications.
Propriétés
Formule moléculaire |
C10H16N6O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,8,17-18H,1-2,11H2,(H2,12,15)(H,13,14)/t4-,5-,6-,8?/m1/s1 |
Clé InChI |
ZBSUKBKSNJDLTM-CDRSNLLMSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


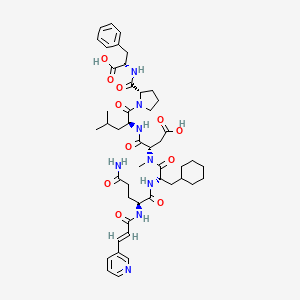
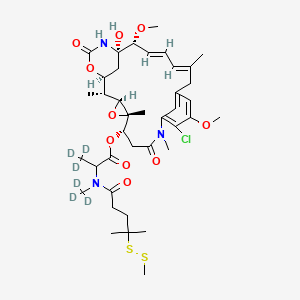
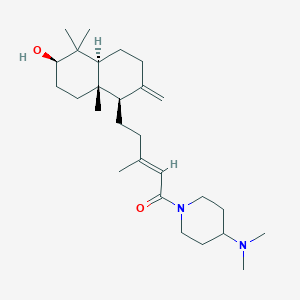
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
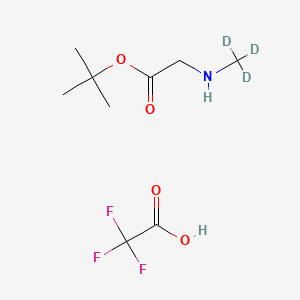
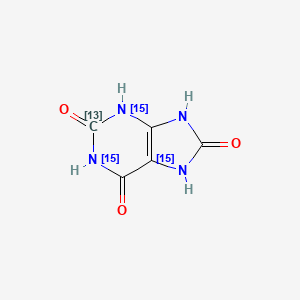
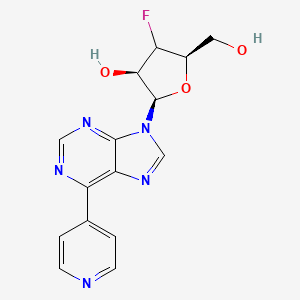
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
